molecular formula C18H28N2 B10884480 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine

1-Cyclopentyl-4-(4-ethylbenzyl)piperazine

Cat. No.: B10884480
M. Wt: 272.4 g/mol
InChI Key: HPXMZHVUYMNKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    1-Cyclopentyl-4-(4-ethylbenzyl)piperazine: .

  • It belongs to the class of piperazine derivatives and contains both a cyclopentyl ring and an ethylbenzyl substituent.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of cyclopentylamine with 4-ethylbenzyl chloride under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a solvent (such as dichloromethane or ethanol) with a base (such as sodium hydroxide or potassium carbonate) to facilitate the substitution reaction.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes in specialized chemical facilities.

  • Chemical Reactions Analysis

      Reactivity: 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions, but they often involve modifications of the cyclopentyl or ethylbenzyl moieties.

  • Scientific Research Applications

      Biology: It may serve as a scaffold for developing bioactive molecules or ligands targeting specific receptors.

      Medicine: Investigations focus on its pharmacological properties, potential therapeutic uses, and toxicity profiles.

      Industry: Industries explore its applications in materials science, catalysis, or as intermediates for other compounds.

  • Mechanism of Action

    • The exact mechanism by which 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine exerts its effects depends on its specific interactions with biological targets.
    • It may act as a receptor agonist or antagonist, affecting neurotransmitter systems, ion channels, or enzymes.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a cyclopentyl ring and an ethylbenzyl group sets it apart from other piperazine derivatives.

      Similar Compounds: Some related compounds include N-alkylpiperazines, N-benzylpiperazines, and other piperazine-based drugs.

    Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C18H28N2

    Molecular Weight

    272.4 g/mol

    IUPAC Name

    1-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine

    InChI

    InChI=1S/C18H28N2/c1-2-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3

    InChI Key

    HPXMZHVUYMNKKH-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.